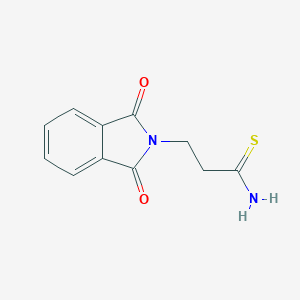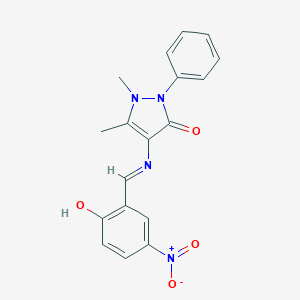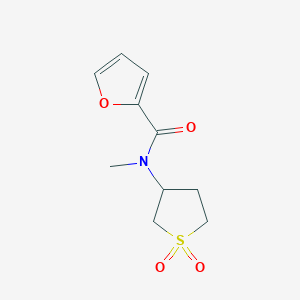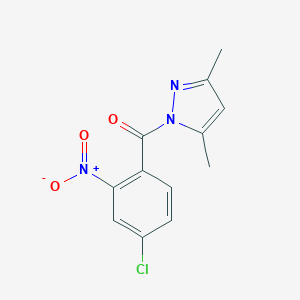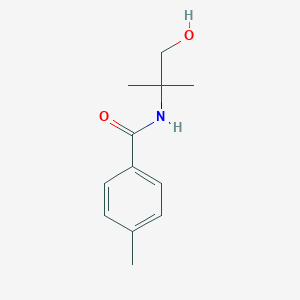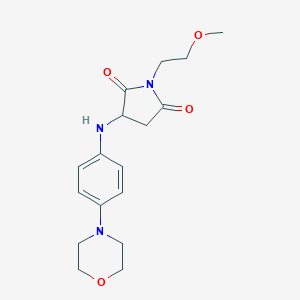
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that is commonly referred to as MorPho. It is a pyrrolidine-based compound that has been extensively studied for its potential application in scientific research. MorPho has a unique chemical structure that makes it an attractive candidate for research in various fields, including pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of MorPho is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, MorPho has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting the activity of GSK-3β, MorPho may be able to modulate various signaling pathways in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MorPho has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have a positive effect on memory and learning in animal models. Additionally, MorPho has been shown to have potential anti-cancer effects, as well as potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using MorPho in scientific research is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, MorPho has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the limitations of using MorPho in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on MorPho. One potential area of research is in the development of MorPho-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MorPho and its potential therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of MorPho in humans. Overall, the potential applications of MorPho in scientific research are vast, and further studies are needed to fully explore its potential.
合成法
The synthesis of MorPho involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-morpholinophenylamine with ethyl 2-oxocyclopentanecarboxylate, which produces a key intermediate compound. This intermediate is then reacted with 2-methoxyethanol and sodium hydride to yield MorPho. The synthesis of MorPho is a complex process that requires careful attention to detail and safety precautions.
科学的研究の応用
MorPho has been studied for its potential application in various scientific research fields. One of the most promising areas of research is in the field of pharmacology. MorPho has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MorPho has been studied for its potential application in the field of neuroscience, where it has been shown to have a positive effect on memory and learning.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXEBZRPQXHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

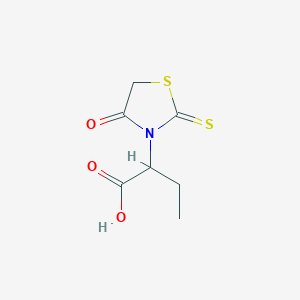
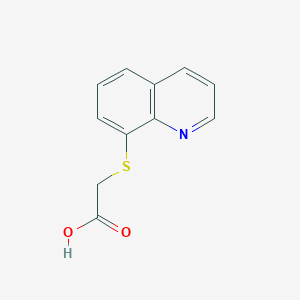
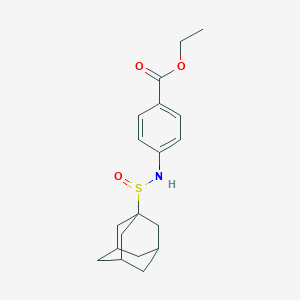
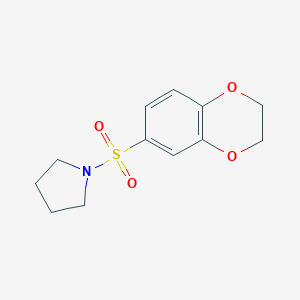

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

